Cas no 1448045-39-3 (1-{7,7-dimethyl-2-oxobicyclo2.2.1heptan-1-yl}-N-3-(2-oxopyrrolidin-1-yl)phenylmethanesulfonamide)

1-{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-3-(2-oxopyrrolidin-1-yl)phenylmethanesulfonamide is a specialized sulfonamide derivative featuring a bicyclic ketone framework and a pyrrolidinone-substituted phenyl group. Its unique structure imparts potential bioactivity, particularly in medicinal chemistry applications, where sulfonamides are known for their pharmacological properties. The compound’s rigid bicyclic core may enhance binding affinity and selectivity, while the methanesulfonamide moiety offers metabolic stability. The inclusion of a 2-oxopyrrolidinyl group suggests possible interactions with neurological or inflammatory targets. This compound is of interest for research in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its synthetic complexity underscores its utility as a high-value intermediate for further derivatization.
1-{7,7-dimethyl-2-oxobicyclo2.2.1heptan-1-yl}-N-3-(2-oxopyrrolidin-1-yl)phenylmethanesulfonamide structure
1448045-39-3 structure
Product name:1-{7,7-dimethyl-2-oxobicyclo2.2.1heptan-1-yl}-N-3-(2-oxopyrrolidin-1-yl)phenylmethanesulfonamide
CAS No:1448045-39-3
MF:C20H26N2O4S
MW:390.496444225311
CID:6295633
PubChem ID:71806473

1-{7,7-dimethyl-2-oxobicyclo2.2.1heptan-1-yl}-N-3-(2-oxopyrrolidin-1-yl)phenylmethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1-{7,7-dimethyl-2-oxobicyclo2.2.1heptan-1-yl}-N-3-(2-oxopyrrolidin-1-yl)phenylmethanesulfonamide
    • 1-{7,7-DIMETHYL-2-OXOBICYCLO[2.2.1]HEPTAN-1-YL}-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHANESULFONAMIDE
    • VU0549137-1
    • F6436-1156
    • 1448045-39-3
    • 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide
    • 1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
    • AKOS024559224
    • Inchi: 1S/C20H26N2O4S/c1-19(2)14-8-9-20(19,17(23)11-14)13-27(25,26)21-15-5-3-6-16(12-15)22-10-4-7-18(22)24/h3,5-6,12,14,21H,4,7-11,13H2,1-2H3
    • InChI Key: TXKQUXNFSBRRSU-UHFFFAOYSA-N
    • SMILES: S(CC12C(CC(CC1)C2(C)C)=O)(NC1C=CC=C(C=1)N1C(CCC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 390.16132849g/mol
  • Monoisotopic Mass: 390.16132849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 742
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 91.9Ų

1-{7,7-dimethyl-2-oxobicyclo2.2.1heptan-1-yl}-N-3-(2-oxopyrrolidin-1-yl)phenylmethanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6436-1156-5μmol
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
1448045-39-3
5μmol
$63.0 2023-09-09
Life Chemicals
F6436-1156-25mg
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
1448045-39-3
25mg
$109.0 2023-09-09
Life Chemicals
F6436-1156-3mg
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
1448045-39-3
3mg
$63.0 2023-09-09
Life Chemicals
F6436-1156-2μmol
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
1448045-39-3
2μmol
$57.0 2023-09-09
Life Chemicals
F6436-1156-30mg
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
1448045-39-3
30mg
$119.0 2023-09-09
Life Chemicals
F6436-1156-1mg
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
1448045-39-3
1mg
$54.0 2023-09-09
Life Chemicals
F6436-1156-20mg
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
1448045-39-3
20mg
$99.0 2023-09-09
Life Chemicals
F6436-1156-5mg
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
1448045-39-3
5mg
$69.0 2023-09-09
Life Chemicals
F6436-1156-20μmol
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
1448045-39-3
20μmol
$79.0 2023-09-09
Life Chemicals
F6436-1156-10mg
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
1448045-39-3
10mg
$79.0 2023-09-09

Additional information on 1-{7,7-dimethyl-2-oxobicyclo2.2.1heptan-1-yl}-N-3-(2-oxopyrrolidin-1-yl)phenylmethanesulfonamide

Chemical Compound CAS No 1448045-39-3: A Comprehensive Overview

The chemical compound with CAS No 1448045-39-3, known as 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide, is a highly specialized molecule with significant potential in the field of pharmaceuticals and organic synthesis. This compound has garnered attention due to its unique structural features and promising biological activities, as evidenced by recent research studies.

Methanesulfonamide derivatives, such as this compound, are widely explored in drug discovery for their ability to modulate various biological pathways. The presence of a bicyclo[2.2.1]heptan framework introduces rigidity and stability to the molecule, which is often advantageous in enhancing pharmacokinetic properties. Additionally, the pyrrolidinone group within the structure contributes to hydrogen bonding capabilities, potentially improving bioavailability and target binding affinity.

Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of this compound with greater accuracy. Studies utilizing molecular docking techniques have revealed potential interactions with key therapeutic targets, such as kinases and proteases, which are implicated in numerous diseases including cancer and inflammatory disorders. These findings underscore the compound's potential as a lead molecule in drug development pipelines.

The synthesis of CAS No 1448045-39-3 involves a multi-step process that combines principles of stereochemistry and catalytic asymmetric synthesis. Researchers have employed enantioselective methodologies to construct the bicyclic core, ensuring high enantiomeric purity—a critical factor for pharmacological applications. Furthermore, the incorporation of a methanesulfonamide group has been shown to enhance the compound's selectivity towards specific biological targets.

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against several enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and beta-secretase. These results suggest its potential utility in treating conditions like Alzheimer's disease and Parkinson's disease. Additionally, preclinical data indicate that the compound demonstrates favorable pharmacokinetic profiles, including good absorption and reduced toxicity profiles.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of CAS No 1448045-39-3's therapeutic potential. Ongoing clinical trials are investigating its efficacy in treating chronic pain conditions, where it has shown promise as a non-opioid analgesic agent. The compound's ability to modulate pain pathways without inducing tolerance or dependence marks it as a valuable addition to pain management strategies.

From a structural standpoint, the bicyclo[2.2.1]heptan system provides a rigid scaffold that facilitates precise interactions with target proteins. This structural feature is particularly beneficial in designing molecules with high specificity and reduced off-target effects—a common challenge in drug development. Moreover, the presence of a pyrrolidinone group enhances solubility and permeability, further enhancing its suitability for systemic administration.

The discovery of novel synthetic routes for CAS No 1448045-39-3 has also contributed to its accessibility for large-scale production. Green chemistry principles have been integrated into these processes, minimizing environmental impact while maintaining high yields and product quality. Such advancements highlight the compound's feasibility for commercialization in both research and therapeutic settings.

In summary, CAS No 1448045-39-3 represents a cutting-edge chemical entity with diverse applications in drug discovery and development. Its unique structure, coupled with promising biological activities and favorable pharmacokinetic properties, positions it as a compelling candidate for addressing unmet medical needs across various therapeutic areas.

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